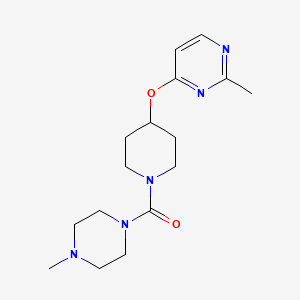![molecular formula C22H16BrN3O4S B2666771 Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-22-3](/img/structure/B2666771.png)
Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound. It’s part of a class of compounds known as pyridazines, which are heterocyclic compounds containing two adjacent nitrogen atoms . Pyridazines and their derivatives have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of an amino derivative with a suitable reagent. For instance, ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate was condensed with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding intermediate . This intermediate was then reacted further to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the general structures of pyridazines. It contains a thieno[3,4-d]pyridazine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridazine ring. The molecule also contains various functional groups, including a bromobenzamido group, a phenyl group, and an ethyl carboxylate group .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research has demonstrated methods for synthesizing pyridazinones and their reactions to produce N-substituted pyridazinones, showcasing the versatility of such compounds in creating biologically active molecules. For example, the synthesis of new pyrimidine derivatives has been explored, highlighting the potential for creating antimicrobial agents (Farag, Kheder, & Mabkhot, 2008). Additionally, the formation of novel pyrrolo, thiazolo, and pyrimido derivatives from similar precursors emphasizes the broad applicability in medicinal chemistry (Kheder, Mabkhot, & Farag, 2009).
Antimicrobial and Anticancer Evaluation
Several studies focus on the antimicrobial and anticancer evaluations of synthesized compounds, indicating their potential as therapeutic agents. For instance, the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives reveal their activity against a panel of 60 cell lines derived from various cancer types (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). The development of pyrido and thienopyrimido derivatives from ethyl carboxylate precursors further exemplifies the chemical diversity achievable and its relevance to drug discovery (Ahmed, 2002).
Enzyme Inhibition and Radical Scavenging Activity
Compounds derived from ethyl carboxylate substrates have also been evaluated for their enzyme inhibition capabilities and radical scavenging activities, suggesting their utility in developing novel therapeutic agents with antioxidant properties. For example, the synthesis and in vitro safety and antioxidant activity of new pyrrole hydrazones highlight the potential of these compounds as safe antioxidants (Tzankova, Vladimirova, Aluani, Yordanov, Peikova, & Georgieva, 2020).
Orientations Futures
The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine or other fields. Given the wide range of activities exhibited by pyridazine derivatives, this compound could be a promising candidate for further study .
Propriétés
IUPAC Name |
ethyl 5-[(3-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBVTVFWBMUWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)






![3-benzyl-8-methyl-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666706.png)

![N,N-diallyl-4-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2666708.png)

